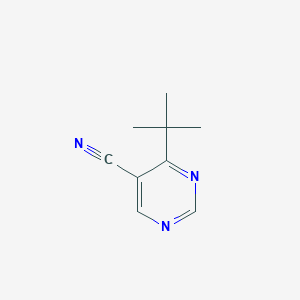![molecular formula C17H14ClN3O2 B2959580 3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-24-0](/img/structure/B2959580.png)
3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is likely to be a solid under normal conditions. It contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a bicyclic system consisting of a pyridine and a pyrimidinone . The compound also has a benzamide group attached to the pyrimidinone ring via a chlorine atom .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, an operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one in high yields . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Chalcogenation in Organic Synthesis
The compound is used in the chalcogenation process, particularly in the synthesis of 3-ArS/ArSe derivatives . This metal-free C-3 chalcogenation is significant for creating diversely substituted molecules, which are valuable in various chemical syntheses .
Antiviral Activity
Derivatives of this compound have been explored for their antiviral properties. The structural framework of the compound allows for the development of molecules that can inhibit the replication of viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives, which share a similar core structure with our compound, suggests that it could be modified to treat inflammation-related conditions .
Anticancer Research
Indole derivatives, closely related to our compound, have shown promise in anticancer research. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new anticancer agents .
Antimicrobial Properties
The compound’s framework is conducive to the development of antimicrobial agents. Its derivatives can be tailored to target specific microbial infections, providing a pathway for new antibiotic drugs .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activity. The compound could be used as a scaffold for creating new molecules that can modulate blood sugar levels .
Antimalarial Activity
The structural similarity to indole derivatives, which have shown antimalarial properties, indicates that this compound could be instrumental in the synthesis of new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s. This compound could potentially be modified to enhance this activity .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
3-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBINOGHPMNWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Cl)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)
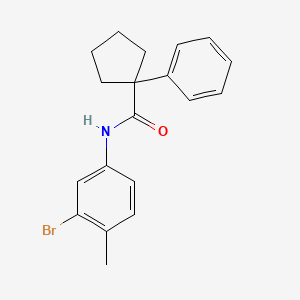

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)
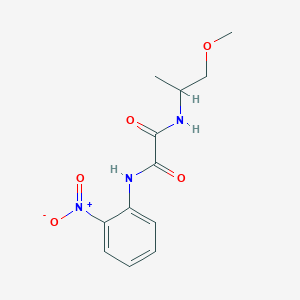
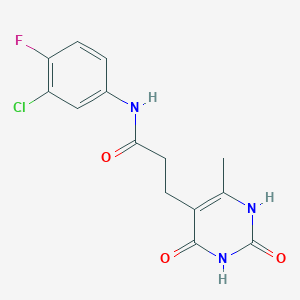
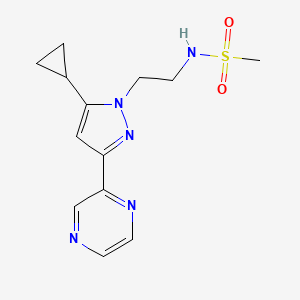

![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
